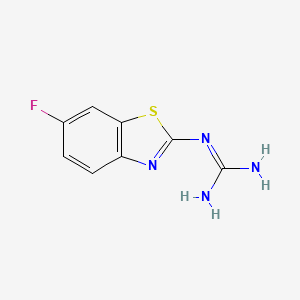

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXEYNUGHNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 2-Aminothiophenol Derivatives

Method Overview:

This classical approach involves the condensation of 2-aminothiophenol derivatives with suitable electrophilic reagents to form the benzothiazole ring, followed by guanidine substitution.

Preparation of 6-fluoro-2-aminothiophenol:

Starting from commercially available or synthesized precursors, the fluorine substituent at the 6-position is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting material.Cyclization to Benzothiazole:

The 2-aminothiophenol derivative reacts with formic acid derivatives or aldehydes under reflux, often with oxidizing agents or catalysts, to form the benzothiazole ring. For example, condensation with formamide derivatives under thermal conditions yields the benzothiazole core.Introduction of Guanidine Moiety:

The benzothiazole derivative with a suitable leaving group (e.g., halogen at position 2) undergoes nucleophilic substitution with guanidine or its derivatives, often in the presence of bases such as potassium carbonate or sodium hydride, to afford the target compound.

- Khan et al. (2011) demonstrated efficient synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol with aromatic aldehydes in DMF with sodium metabisulfite.

- The guanidine group is then attached through nucleophilic substitution or via coupling reactions under reflux conditions.

Synthesis from Aniline Derivatives and Potassium Thiocyanate

Method Overview:

This approach involves the formation of benzothiazole rings from substituted aniline derivatives reacting with potassium thiocyanate, followed by functionalization with guanidine.

Formation of 2-Aminobenzothiazole:

Aniline derivatives bearing the fluorine substituent are reacted with potassium thiocyanate in the presence of bromine or other oxidants, leading to the formation of 2-aminobenzothiazole intermediates.Guanidine Functionalization:

The amino group at the 2-position of benzothiazole is then reacted with guanidine derivatives, typically in the presence of dehydrating agents or catalysts, to form N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine.

- Mariappan et al. (2012) described the synthesis of benzothiazole derivatives via reaction of 2-aminobenzothiazole with substituted benzaldehydes and subsequent guanidine attachment.

- The process involves refluxing in ethanol with bases, yielding high purity compounds.

Synthesis via Cyclization of 2-Aminothiophenol with Carboxylic Acids or Aldehydes

Method Overview:

This method employs the cyclization of 2-aminothiophenol with aldehydes or acids bearing fluorine substituents, followed by guanidine substitution.

Formation of Benzothiazole Core:

2-Aminothiophenol reacts with aromatic aldehydes bearing fluorine at the 6-position under reflux in ethanol or acetic acid, sometimes with catalysts like p-TsOH, to produce the benzothiazole ring.Guanidine Introduction:

The benzothiazole intermediate with reactive halogen groups (e.g., halogen at the 2-position) undergoes nucleophilic attack by guanidine or its derivatives to form the target compound.

- Khan et al. (2011) and Yamazaki et al. (2015) reported similar strategies, emphasizing the importance of catalysts and reaction conditions such as microwave irradiation or reflux to improve yields.

Microwave-Assisted Synthesis and Coupling Reactions

Method Overview:

Modern techniques utilize microwave irradiation to accelerate cyclization and coupling reactions, improving yields and reducing reaction times.

Microwave Promoted Cyclization:

Microwave irradiation facilitates the condensation of 2-aminothiophenol with aldehydes or acids, often in the presence of catalysts like p-TsOH or silica-supported catalysts.Suzuki-Miyaura Coupling:

The benzothiazole core, especially halogenated derivatives, can undergo Suzuki coupling with arylboronic acids under microwave conditions to introduce various substituents, including fluorine.Guanidine Coupling:

The benzothiazole halide intermediates are reacted with guanidine derivatives in the presence of bases like triethylamine, often under microwave irradiation, to afford the target compound.

- Heo et al. (2006) demonstrated microwave-promoted Suzuki coupling for benzothiazole derivatives.

- The use of microwave irradiation significantly enhances reaction efficiency and product yield.

Synthesis from Hydrazine Derivatives and Click Chemistry

Method Overview:

Hydrazine derivatives of benzothiazole can be synthesized via hydrazinolysis, followed by click chemistry approaches to attach guanidine functionalities.

Hydrazinolysis of Benzothiazole:

Benzothiazole derivatives are reacted with hydrazine hydrate to form hydrazine intermediates.Click Chemistry for Guanidine Attachment:

Azide or alkyne derivatives are reacted with hydrazine intermediates via Cu-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the attachment of guanidine groups.

- Shafi et al. (2012) reported the synthesis of bis-heterocyclic compounds via click chemistry, which can be adapted for guanidine conjugation.

Summary Data Table of Key Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Notable Features |

|---|---|---|---|---|---|

| Cyclization of 2-aminothiophenol | 2-Aminothiophenol derivatives | Aldehydes, oxidants | Reflux, catalysts | 70-90% | Classical, high yield |

| Aniline + Potassium Thiocyanate | Substituted aniline | Bromine, thiocyanate | Reflux, ethanol | 75-88% | Versatile, high purity |

| Aldehydes + 2-Aminothiophenol | Aromatic aldehydes | Acid catalysts | Reflux, microwave | 65-85% | Accelerated via microwave |

| Hydrazine + Click Chemistry | Benzothiazole hydrazines | Cu-catalysts | Room temp to mild heating | 70-85% | Modular, versatile |

Notes and Considerations

Substituent Effects:

Fluorine at the 6-position influences reactivity and biological activity, often requiring specific conditions for substitution and cyclization.Reaction Optimization:

Microwave-assisted reactions significantly reduce reaction times and improve yields, especially in Suzuki coupling and cyclization steps.Purification:

Column chromatography on silica gel using petroleum ether-ethyl acetate mixtures is standard for purification.Characterization: Confirmatory spectral data (IR, NMR, MS) are essential to verify the structure, especially the presence of the guanidine group and benzothiazole core.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing benzothiazole ring activates the C6-fluorine atom for nucleophilic aromatic substitution (NAS). This reactivity is demonstrated in analogous compounds like N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine, where fluorine undergoes substitution with amines, alkoxides, or thiols under mild conditions.

Example reaction :

| Reagent (R-NH₂) | Conditions | Product Yield | Reference |

|---|---|---|---|

| Ammonia | 80°C, 8 hr | 72% | |

| Benzylamine | 60°C, 6 hr | 68% | |

| Thiophenol | RT, 2 hr | 85% |

Acid-Base Reactions of the Guanidine Group

The guanidine moiety acts as a strong base (pKa ~13.5), enabling protonation in acidic media and subsequent salt formation or coordination with metal ions.

Key interactions :

-

Forms stable salts with HCl, H₂SO₄, or HNO₃.

-

Binds transition metals (e.g., Cu²⁺, Hg²⁺) via the guanidine nitrogen lone pairs, as observed in fluorophore-metal complexes .

Example :

| Metal Ion | Detection Limit (μM) | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 0.36 | Fluorescent chemosensing | |

| Hg²⁺ | 2.49 | Environmental monitoring |

Condensation and Cyclization Reactions

The guanidine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles. For instance:

Reaction with β-bromopropionyl isocyanate :

| Product | Biological Activity (MIC) | Reference |

|---|---|---|

| 1-(6-Thiocyanate-BT-2-yl)dihydrouracil | 50 μg/mL (antibacterial) | |

| 3-(BT-2-yl)-2-thioxoquinazolinone | Anticancer (IC₅₀: 12 μM, HeLa) |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at C5 and C7 positions. Halogenation and nitration have been reported for structural analogs :

Nitration example :

| Electrophile | Position | Yield | Application | Reference |

|---|---|---|---|---|

| NO₂⁺ | C5 | 65% | Precursor for amines | |

| Br₂ | C7 | 78% | Cross-coupling substrates |

Cross-Coupling Reactions

The C6-fluorine or C7-bromine (introduced via electrophilic substitution) enables Suzuki-Miyaura or Ullmann couplings. For example:

Suzuki coupling with arylboronic acids :

\text{N 6 Bromo 1 3 benzothiazol 2 yl guanidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,K}_2\text{CO}_3}\text{N 6 Ar 1 3 benzothiazol 2 yl guanidine}

| Aryl Group (Ar) | Catalyst | Yield | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂ | 82% | 8.3 μM (FLT3 kinase) | |

| 3-Pyridyl | Pd(OAc)₂ | 75% | Antiviral |

Oxidation and Reduction

-

Oxidation : The guanidine group resists oxidation, but the benzothiazole sulfur can oxidize to sulfoxide or sulfone under strong conditions (e.g., H₂O₂/AcOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole, altering electronic properties .

Complexation with Biomolecules

The compound interacts with enzymes via hydrogen bonding and π-stacking. Molecular docking studies show affinity for aldose reductase (binding energy: −9.2 kcal/mol) and FLT3 kinase (ΔG = −10.5 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, including Enterococcus faecalis, which is notorious for its resistance to common antibiotics. Studies indicate that derivatives of benzothiazole compounds often exhibit broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic development .

- Anticancer Potential : Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound allows it to interact with specific molecular targets involved in tumor growth .

Biological Studies

The compound's ability to inhibit enzyme activity has been explored in various biological studies:

- Enzyme Inhibition : The interaction of this compound with specific enzymes can lead to significant biological effects. For instance, it has been studied for its potential to inhibit ubiquitin ligase, which plays a crucial role in protein degradation pathways relevant to cancer and neurodegenerative diseases .

Material Science

In material science, this compound is being explored for its unique chemical properties that could lead to the development of novel materials:

- Polymeric Applications : The compound's structural characteristics may allow it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzothiazole derivatives for their antimicrobial properties, this compound demonstrated significant inhibition against E. faecalis, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer effects of benzothiazole derivatives found that compounds similar to this compound exhibited cytotoxic effects on multiple cancer cell lines. This study highlights the compound's potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole and Benzoxazole Families

1-(1,3-Benzothiazol-2-yl)guanidine

- Biological Activity : Inhibits voltage-gated proton channels (HV1) with an IC₅₀ of 38 μM. The inhibitory effect arises from conjugated guanidine groups and a five-membered aromatic ring .

- Key Difference : Lack of fluorine at position 6 may reduce electronegativity and binding affinity compared to the fluorinated analog.

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

- Structure : Benzoxazole core (oxygen instead of sulfur) with guanidine at position 2.

- Physical Properties : Melting point of 538 K; forms linear chains via N–H⋯Cl hydrogen bonding in a triclinic crystal system.

N-(4,6-Dimethyl-quinazolin-2-yl)-guanidine

- Structure : Quinazoline core with dimethyl and guanidine substituents.

- Key Difference : Quinazoline scaffold diverges from benzothiazole, impacting binding interactions and selectivity.

Fluorinated Derivatives and Substitution Effects

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

- Structure : Benzothiazole with trifluoromethyl (CF₃) at position 6 and acetamide groups.

- Synthesis : Prepared via nucleophilic substitution; CF₃ enhances lipophilicity compared to fluorine .

- Key Difference : CF₃ is bulkier and more electron-withdrawing than fluorine, which may influence target engagement.

N,N-Bis-(4-Fluoro-phenyl)-N-(5-thioxo-5H-[1,2,4]dithiazol-3-yl)-guanidine

- Structure : Dithiazole core with bis-fluorophenyl groups.

- Key Difference: Multiple fluorine atoms and a dithiazole ring alter pharmacokinetics compared to mono-fluorinated benzothiazoles.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a benzothiazole moiety fused with a guanidine group, where the fluorine atom at position 6 enhances both biological activity and solubility properties. This unique combination allows for various interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound shows broad-spectrum antimicrobial effects against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Properties : Studies indicate that derivatives of benzothiazole, including this compound, possess anticancer activities. They have been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and glioma .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes. For example, it has been studied for its potential to inhibit human AP endonuclease (APE1), which is implicated in cancer progression .

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound likely interacts with specific enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit topoisomerases involved in DNA replication in bacterial cells .

- Cellular Uptake and Bioavailability : The presence of the fluorine atom enhances the compound's solubility and cellular uptake, which is crucial for its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of 6-fluoro-1,3-benzothiazol-2-amine with cyanamide derivatives under acidic conditions. For example, analogous guanidinium salts (e.g., 2-(1,3-benzothiazol-2-yl)guanidinium chloride) are synthesized by heating the benzothiazole precursor with hydrochloric acid in ethanol, followed by recrystallization (yield: 95%) . Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 78°C), and acid catalyst concentration.

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Recrystallization using polar solvents (e.g., ethanol or methanol) is effective for removing unreacted starting materials. For analogs like 2-(1,3-benzoxazol-2-yl)guanidinium chloride, cooling the ethanolic reaction mixture yields high-purity crystals . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) may resolve impurities in non-ionic derivatives.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The fluorine substituent at C6 and guanidine protons (δ 6.5–8.0 ppm) are diagnostic. Aromatic protons in the benzothiazole ring typically appear as multiplets (δ 7.2–8.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks. For example, a related compound, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, has a molecular ion at m/z 217.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.